molecular formula C14H10O6S B119912 4,4'-Sulfonyldibenzoic acid CAS No. 2449-35-6

4,4'-Sulfonyldibenzoic acid

Cat. No.: B119912
CAS No.: 2449-35-6
M. Wt: 306.29 g/mol
InChI Key: SQJQLYOMPSJVQS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 4,4’-Sulfonyldibenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Diphenyl sulfone 4,4’-dicarboxylic acid
  • Biphenyl-4,4’-dicarboxylic acid
  • 4,4’-Oxybis(benzoic acid)
  • Terephthalic acid

Uniqueness: 4,4’-Sulfonyldibenzoic acid stands out due to its sulfone group, which imparts unique thermal and chemical stability. This makes it particularly valuable in applications requiring high-performance materials and intermediates .

Properties

IUPAC Name

4-(4-carboxyphenyl)sulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O6S/c15-13(16)9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJQLYOMPSJVQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50279360
Record name 4,4'-Sulfonyldibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2449-35-6
Record name 2449-35-6
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Record name 4,4'-Sulfonyldibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Dicarboxydiphenyl Sulfone
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Q & A

Q1: What is the molecular formula and weight of 4,4'-sulfonyldibenzoic acid?

A1: The molecular formula of this compound is C14H10O6S, and its molecular weight is 306.31 g/mol. []

Q2: What is the spatial arrangement of the phthalic fragments in this compound?

A2: In the solid state, the two phthalic fragments in this compound adopt a dihedral angle of 76.41 (10) degrees. The molecule itself lies on a mirror plane. []

Q3: How does the incorporation of this compound influence the thermal stability of polymers?

A3: Polyamides synthesized using this compound exhibit high glass transition temperatures (Tg) and good thermal stability. For instance, polyamides derived from 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene and this compound demonstrate Tg values between 203-268°C and maintain their integrity up to 450°C in both nitrogen and air atmospheres. [] Similarly, polyamides derived from 1,4‐bis(4‐aminophenoxy)‐2,5‐di‐tert‐butylbenzene exhibit Tg values between 253 and 276 °C and begin to decompose above 400 °C. []

Q4: Can this compound be used to create water-stable MOFs?

A4: Yes, this compound has been successfully incorporated into water-stable MOFs. For instance, IITKGP-6, a twofold interpenetrated MOF synthesized using this compound, demonstrates remarkable stability in the presence of water. [] This stability makes such MOFs suitable for practical applications where water exposure is inevitable.

Q5: How does the presence of a sulfone group in this compound contribute to CO2 capture in MOFs?

A5: The sulfone group (-SO2) in this compound plays a crucial role in enhancing CO2 capture within MOFs. This polar moiety acts as a binding site for CO2 molecules, facilitating their adsorption. For instance, in IITKGP-12, a moisture-stable Zn-MOF incorporating this compound, Grand Canonical Monte Carlo (GCMC) calculations identified the sulfone group as the primary binding site for CO2. []

Q6: Can indium MOFs containing this compound function as catalysts?

A6: Yes, microporous 2D indium MOFs incorporating this compound, such as (Me2NH2)[In(SBA)2] (where H2SBA represents this compound), have shown catalytic activity in the cycloaddition of carbon dioxide to propylene oxide, producing propylene carbonates. These MOFs, when combined with n-Bu4NBr, effectively catalyze this reaction under mild conditions. []

Q7: How does the choice of metal ion influence the properties of MOFs constructed with this compound?

A7: The choice of metal ion significantly influences the properties of MOFs synthesized using this compound. For example, a comparative study of two Zn(II)-based MOFs, IITKGP-13A and IITKGP-13B, both constructed with this compound but with different N,N′-donor spacers, revealed significant differences in their CO2 uptake capacities. Density functional theory (DFT) calculations attributed these differences to variations in enthalpy change (ΔH) and Gibbs free energy change (ΔG) for CO2 adsorption, influenced by the choice of metal ion. []

Q8: Have computational methods been employed to understand the interaction of CO2 with MOFs containing this compound?

A8: Yes, computational methods, particularly GCMC simulations, have been employed to understand CO2 interaction with this compound-containing MOFs. For example, in IITKGP-12, GCMC simulations revealed that CO2 molecules preferentially bind to the sulfone moieties of this compound within the MOF structure. [] This interaction is primarily governed by the polar nature of the sulfone group, highlighting the potential of computational studies in understanding gas adsorption behavior in MOFs.

Q9: How do structural variations in the diamine component affect the properties of polyamides synthesized with this compound?

A9: Structural modifications in the diamine component significantly influence the properties of polyamides synthesized with this compound. For instance, increasing the chain length or branching in the aliphatic diamine used to synthesize polyamides with this compound leads to a decrease in the polymer melt temperature. [] The introduction of cyclic secondary diamines, instead of straight-chain diamines, results in polyamides with higher melting points. []

Q10: How does the flexibility of spacer ligands affect iodine adsorption in nickel(II) coordination polymers containing this compound?

A10: The flexibility of spacer ligands plays a crucial role in the iodine adsorption capacity of nickel(II) coordination polymers incorporating this compound. Research indicates that more flexible spacer ligands facilitate better iodine adsorption. For example, complex 9, incorporating a more flexible spacer ligand, exhibits superior iodine adsorption compared to other complexes in the series, demonstrating the impact of ligand flexibility on iodine uptake in these materials. []

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